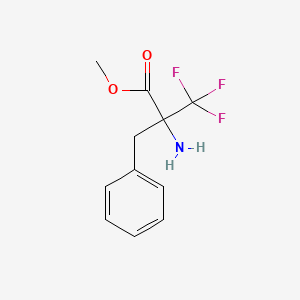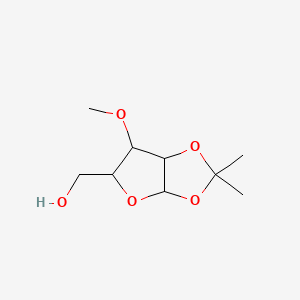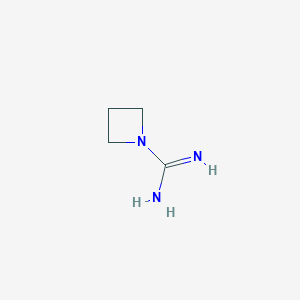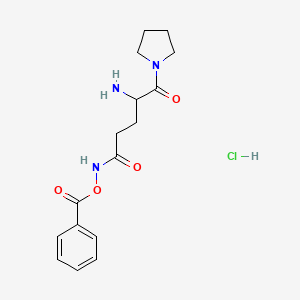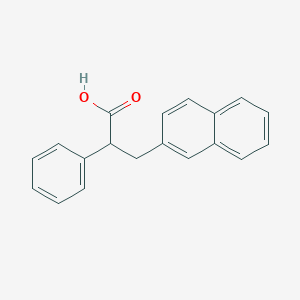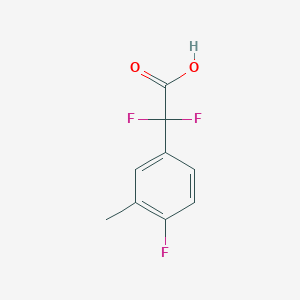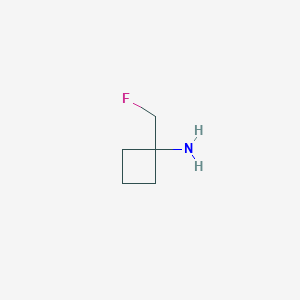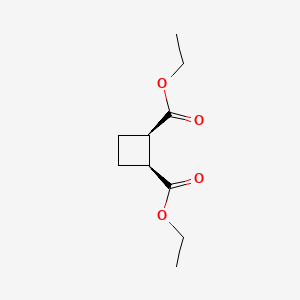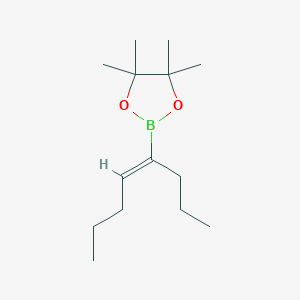
(Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octen-1-ylboronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to an octenyl chain. This compound is particularly valuable in organic synthesis due to its versatility and reactivity, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octen-1-ylboronic acid pinacol ester typically involves the borylation of 4-octen-1-ol. This can be achieved through various methods, including:
Hydroboration: The hydroboration of 4-octen-1-ol with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the boronic acid, which is then esterified with pinacol.
Borylation: Direct borylation of 4-octen-1-ol using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate (KOAc).
Industrial Production Methods
Industrial production of 4-Octen-1-ylboronic acid pinacol ester often employs continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Octen-1-ylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Protodeboronation: The removal of the boronic ester group, typically using a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Protic solvents (e.g., water or alcohols) and catalysts (e.g., palladium or platinum).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of substituted alkenes or arenes.
Protodeboronation: Formation of the corresponding hydrocarbon (e.g., 4-octene).
Wissenschaftliche Forschungsanwendungen
4-Octen-1-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and probes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-Octen-1-ylboronic acid pinacol ester in reactions such as the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
Uniqueness
4-Octen-1-ylboronic acid pinacol ester is unique due to its alkenyl chain, which provides additional reactivity and versatility in organic synthesis. This compound can participate in both cross-coupling reactions and other transformations, making it a valuable tool in the chemist’s arsenal.
Eigenschaften
Molekularformel |
C14H27BO2 |
|---|---|
Molekulargewicht |
238.18 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(Z)-oct-4-en-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H27BO2/c1-7-9-11-12(10-8-2)15-16-13(3,4)14(5,6)17-15/h11H,7-10H2,1-6H3/b12-11+ |
InChI-Schlüssel |
MVGKIRIFMYLBJA-VAWYXSNFSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/CCC)/CCC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CCCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


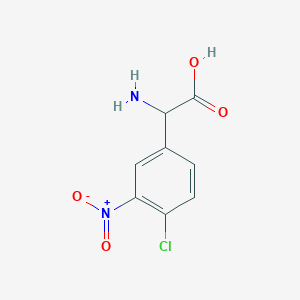
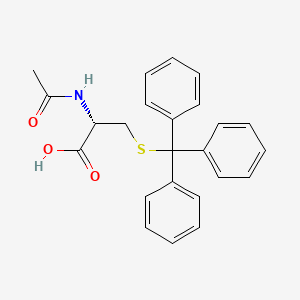
![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
